N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-bromobenzyl group at the N1 position and a 2-fluorophenylamino substituent at the C5 position of the triazole ring. The bromine atom at the benzyl group and fluorine at the aniline moiety are critical for modulating electronic properties, solubility, and target binding interactions.
Properties
Molecular Formula |
C16H13BrFN5O |
|---|---|
Molecular Weight |
390.21 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
BLUORFNMVYREFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click reaction" is the most widely reported method for constructing the 1,2,3-triazole core. As demonstrated in analogous syntheses, the protocol involves:
- Synthesis of 3-Bromobenzyl Azide : Reacting 3-bromobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
- Preparation of 2-Fluorophenylamino Propargylamide : Condensing 2-fluoroaniline with propiolic acid chloride in dichloromethane (DCM) using triethylamine as a base.
- Cycloaddition Reaction : Combining the azide and alkyne components with CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture (1:1) at 70°C for 24 hours.
Key Data :
One-Pot Sequential Alkylation-Cyclization
A streamlined one-pot approach avoids isolating intermediates:
- Simultaneous Alkylation and Cyclization : Treating 3-bromobenzyl bromide with propargylamine and 2-fluoroaniline in the presence of potassium tert-butoxide (t-BuOK) at 70°C for 24 hours.
- In Situ Carboxamide Formation : Adding ammonium chloride to the reaction mixture to precipitate the product.
Key Data :
Optimization of Reaction Conditions
Catalyst Screening
Copper(I) iodide outperformed CuSO₄/ascorbate in non-aqueous media, increasing yields to 82%. However, aqueous conditions simplified purification.
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 92 |
| Acetonitrile | 65 | 88 |
| tert-Butanol/Water | 85 | 95 |
Polar aprotic solvents (DMF) enhanced reaction rates but required extensive washing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purity and Yield Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The triazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
*Calculated based on molecular formula.
Pharmacological Activity Comparison
Anticancer Activity
- The target compound ’s bromine and fluorine substituents may enhance DNA intercalation or kinase inhibition, similar to ’s 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, which inhibits c-Met kinase (IC50 < 1 µM) and induces apoptosis in multiple cancer cell lines .
- N-(3-Chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-... () shows moderate activity against lung cancer (NCI-H522), with growth inhibition (GP) values comparable to the target compound’s structural analogs .
- 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-... () lacks halogenated benzyl groups, resulting in reduced cytotoxicity compared to brominated derivatives .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine at the aniline position may reduce oxidative metabolism, as seen in ’s triazole-based antiepileptic compounds .
- Crystal Structure : Analogous compounds in (e.g., 4d–4f) were refined using SHELXL, suggesting the target compound’s structure could be resolved via similar crystallographic methods .
Biological Activity
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention for its potential biological activities, which include antimicrobial, antiproliferative, and enzyme inhibitory effects. The unique structural features of this compound, particularly the presence of a bromine substituent and a fluorinated phenyl group, contribute to its reactivity and biological profile.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | Approximately 364.22 g/mol |
| Key Functional Groups | Triazole ring, bromobenzyl group, fluorophenyl group |
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria: Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungi: Some triazole derivatives have demonstrated antifungal activity against Candida species.
The presence of the bromine atom in this compound may enhance its electrophilic nature, potentially increasing its interaction with microbial targets .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been studied extensively. In vitro studies suggest that this compound may inhibit the growth of various cancer cell lines. A comparative analysis with known anticancer agents revealed the following:
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Doxorubicin |
| HeLa (cervical cancer) | 10.8 | Cisplatin |
| A549 (lung cancer) | 15.0 | Paclitaxel |
These results indicate that the compound possesses a notable antiproliferative effect against cancer cells, suggesting its potential as a lead compound in cancer therapy .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in various metabolic pathways. For example:
- Xanthine oxidase (XO): Compounds structurally similar to this triazole have demonstrated inhibitory activity against XO, which is relevant in conditions like gout and hyperuricemia.
Research findings suggest that this compound may exhibit competitive inhibition mechanisms due to its structural analogies with natural substrates of these enzymes .
Case Studies
Recent studies have explored the biological activity of various triazole derivatives:
- Trypanocidal Activity: A study evaluated several triazole analogs for their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease). Some analogs achieved IC values significantly lower than standard treatments .
- Anticancer Potency: In another study focusing on leukemia cell lines (K562), derivatives similar to this compound exhibited promising antiproliferative effects comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What is the core chemical structure of this compound, and how do its substituents influence its biological activity?
- Answer : The compound features a 1,2,3-triazole core with a carboxamide group at position 4, a 3-bromobenzyl group at position 1, and a 2-fluorophenylamino substituent at position 5. The bromobenzyl group enhances lipophilicity and membrane permeability, while the fluorophenyl moiety improves target selectivity via steric and electronic effects, as seen in structurally analogous triazole derivatives .
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
- Answer : Synthesis typically involves:
Condensation : Reacting 3-bromobenzylamine with a fluorophenyl isocyanide derivative to form a carboximidoyl chloride intermediate.
Cyclization : Treating the intermediate with sodium azide to construct the triazole ring.
Key intermediates include the carboximidoyl chloride and azide precursors. Reaction optimization (e.g., copper catalysis or microwave-assisted synthesis) can enhance yield .
Q. Which enzymatic targets are commonly associated with this class of triazole carboxamides?
- Answer : Triazole carboxamides often target enzymes like cyclooxygenase-2 (COX-2), carbonic anhydrase, or kinases. For example, analogous compounds inhibit COX-2 via competitive binding to its active site, reducing prostaglandin synthesis . Target validation requires isoform-specific assays (e.g., recombinant enzyme inhibition studies).
Advanced Research Questions
Q. How can researchers address low aqueous solubility during in vitro assays?
- Answer :
- Co-solvents : Use DMSO or cyclodextrin-based solutions (<1% v/v) to maintain solubility without cytotoxicity.
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl or fluorophenyl moieties to improve hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Answer :
- Purity Validation : Use HPLC (>95% purity) and LC-MS to rule out impurities affecting results .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), enzyme sources, and buffer conditions.
- Off-Target Profiling : Screen against panels of related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
Q. How can computational methods predict binding modes and optimize derivatives?
- Answer :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., COX-2’s hydrophobic pocket).
- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS).
- QSAR Modeling : Corrogate substituent effects (e.g., bromine’s steric bulk) with activity to guide derivative design .
Q. What advanced spectroscopic techniques confirm structural integrity and purity?
- Answer :
- NMR : Assign peaks for the triazole C-H (δ 7.8–8.2 ppm) and fluorophenyl aromatic protons (δ 6.5–7.5 ppm) .
- HRMS : Validate molecular weight (calc. 403.22 g/mol) with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph characterization .
Methodological Considerations
- Synthesis Optimization : Replace traditional heating with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time by 70% .
- Biological Assays : Use fluorescence polarization for high-throughput enzyme inhibition screening (IC₅₀ values) and SPR for binding kinetics (KD measurements).
- Data Reproducibility : Adhere to FAIR principles by documenting synthetic protocols in electronic lab notebooks and depositing raw spectral data in repositories like Zenodo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
